tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Beschreibung
This compound belongs to the pyrrolo[3,4-c]pyrazole class, characterized by a bicyclic framework combining pyrrole and pyrazole rings. Such derivatives are pivotal intermediates in drug discovery, particularly for kinase inhibitors and anticancer agents .
Eigenschaften
IUPAC Name |
tert-butyl 3-(ethoxycarbonylamino)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)14-10-8-6-17(7-9(8)15-16-10)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKPGOWYLWYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NNC2=C1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Dihydropyrrolo Framework : The initial step often involves the cyclization of appropriate precursors to form the dihydropyrrolo structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethoxycarbonyl and amino groups, which are crucial for the biological activity of the compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:
- A series of pyrazole derivatives were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds demonstrated selective COX-2 inhibition with IC50 values ranging from to .
- In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition percentages (up to ) for certain pyrazole derivatives compared to standard drugs like celecoxib .
Antioxidant Activity
The antioxidant potential of related compounds has also been studied:
- Compounds were assessed for their ability to scavenge free radicals, with some exhibiting significant protective effects against oxidative stress in cellular models .
Cytotoxicity and Antitumor Activity
Preliminary studies indicate that certain derivatives may possess cytotoxic effects on cancer cell lines:
- In vitro assays have shown that some pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
Case Studies
A few notable case studies illustrate the biological activity of related compounds:
- Case Study on COX Inhibition :
- Case Study on Cytotoxicity :
Data Summary
The following table summarizes key biological activities and findings related to this compound and its analogs.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Amino vs. Ethoxycarbonylamino: The amino group (CAS 398491-59-3) offers nucleophilic reactivity for further derivatization, while the ethoxycarbonylamino group provides steric bulk and hydrogen-bond acceptor capacity .
- Iodo Substituent : The iodine atom introduces heavy-atom effects for X-ray crystallography but may limit bioavailability due to increased molecular weight .
Core Structural Modifications
Variations in the bicyclic core alter electronic and steric profiles:
Key Observations :
- Imidazole vs. Pyrazole : The imidazole core (CAS N/A) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and aromaticity, which may improve target binding affinity .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Diaminopyrazole derivatives: e.g., 2,3-diamino-6-substituted pyridine or pyrazole derivatives serve as key precursors.
- Ethyl carbonochloridate (ethyl chloroformate): used for carbamoylation to introduce ethoxycarbonyl groups.
- tert-Butyl alcohol or tert-butyl esters: for esterification or protection steps.
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Heating diamino precursors under nitrogen | Formation of dihydropyrrolo[3,4-c]pyrazole core |
| 2 | Carbamoylation | Addition of ethyl carbonochloridate and base (e.g., triethylamine) in ethyl acetate at 40 °C | Introduction of ethoxycarbonyl amino group at position 3 |
| 3 | Esterification/Protection | Treatment with tert-butyl alcohol derivatives or tert-butyl chloroformate | Formation of tert-butyl carboxylate at position 5 |
| 4 | Purification | Flash chromatography on silica gel with DCM/methanol gradient | Isolation of pure target compound |
This approach is supported by known patent procedures and literature on related pyrrolo[3,4-c]pyrazole derivatives.
Representative Preparation Example
A typical synthesis reported in the literature involves:
- Dissolving 2,3-diamino-6-(4-fluorobenzylamino)pyridine in degassed ethyl acetate.
- Slowly adding ethyl carbonochloridate and triethylamine over 1 hour under nitrogen atmosphere.
- Stirring at 40 °C for 4 hours.
- Removing solvent under vacuum.
- Purifying the crude product by flash chromatography (silica gel; 0–5% methanol in dichloromethane).
- Obtaining the carbamoylated intermediate as a pale yellow solid with moderate yield (~5% in reported example).
- Further crystallization in methanol to yield colorless crystals of the target compound.
Analytical Data and Purification
- Purification: Flash chromatography is the preferred method, using silica gel and solvent gradients (dichloromethane/methanol).
- Crystallization: Evaporation of methanol solutions at room temperature yields high-purity crystals.
- Yields: Can vary depending on reaction scale and conditions; reported yields can be low (~5%) but can be optimized.
- Characterization: Confirmed by NMR, mass spectrometry, and single-crystal X-ray diffraction for structural verification.
Challenges and Optimization Notes
- The carbamoylation step requires careful control of temperature and stoichiometry to avoid side reactions.
- Use of an inert atmosphere (nitrogen) prevents oxidation or degradation of sensitive intermediates.
- Purification requires gradient elution to separate closely related impurities.
- Scale-up may require optimization of solvent volumes and reaction times.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting material | 2,3-diamino-6-substituted pyridine/pyrazole | Commercially available or synthesized |
| Carbamoylation reagent | Ethyl carbonochloridate (ethyl chloroformate) | Added slowly over 1 hour |
| Base | Triethylamine | Used in slight excess |
| Solvent | Ethyl acetate | Degassed, inert atmosphere |
| Temperature | 40 °C | Moderate heating |
| Reaction time | 4 hours | Sufficient for completion |
| Purification method | Flash chromatography (silica gel) | Gradient elution with DCM/methanol |
| Yield | ~5% (reported example) | Optimization possible |
| Crystallization solvent | Methanol | For final purification |
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
- Synthesis : Begin with Boc-protected pyrrolo[3,4-c]pyrazole intermediates. Ethoxycarbonyl groups can be introduced via carbamate coupling reactions using ethyl chloroformate or similar reagents. For example, analogous syntheses involve reacting amino-pyrrolopyrazole derivatives with activated carbonyl agents under inert conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly employed. If the product is stable, direct use without purification may be feasible, as seen in analogous cases where crude products were utilized in subsequent reactions .
Safety Note : Always conduct reactions in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to potential toxicity and irritancy risks .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH3)3), ethoxycarbonyl (δ ~4.1–4.3 ppm for OCH2CH3), and pyrrolopyrazole backbone protons.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds (if deprotected).
- Reference Data : Compare with structurally similar compounds (e.g., tert-butyl pyrrolopyrazole carboxylates) for spectral benchmarking .
Q. What are the key safety protocols for handling and storage?
Methodological Answer:
- Handling : Use gloves (nitrile or neoprene), safety goggles, and lab coats. Avoid inhalation by working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc and ethoxycarbonyl groups. Label containers with hazard codes (e.g., H302: Harmful if swallowed) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies for coupling reactions .
- Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, solvent, catalyst loading). For example, a 2^3 factorial design can minimize trial runs while maximizing yield data .
- Case Study : ICReDD’s approach combines computational predictions with experimental validation, creating a feedback loop to refine conditions (e.g., solvent polarity effects on carbamate stability) .
Q. How to address impurities or byproducts in the synthesis?
Methodological Answer:
- Analytical Monitoring : Use HPLC or UPLC with UV detection (λ = 254 nm) to track reaction progress and impurity profiles.
- Byproduct Mitigation : Adjust reaction stoichiometry (e.g., excess ethyl chloroformate) or employ scavenger resins (e.g., polymer-bound amines to trap unreacted intermediates).
- Case Example : In related syntheses, recrystallization from ethanol/water mixtures effectively removed polar byproducts .
Q. How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Statistical Analysis : Apply multivariate regression or ANOVA to identify outliers or confounding variables (e.g., moisture sensitivity).
- Sensitivity Testing : Vary computational parameters (e.g., basis sets in DFT) to assess their impact on predicted vs. observed yields .
- Cross-Validation : Use isotopic labeling (e.g., 13C-tagged intermediates) to experimentally verify mechanistic pathways predicted computationally .
Q. What advanced separation techniques improve yield and purity?
Methodological Answer:
- Membrane Technologies : Explore nanofiltration for solvent recovery or selective separation of low-MW byproducts .
- Simulated Moving Bed (SMB) Chromatography : For large-scale purifications, SMB can achieve continuous separation with higher efficiency than batch chromatography .
Q. How to design stability studies under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
